Protein kinase inhibitor 7

Kinase Selectivity Profiling Inhibitor Selectivity cAMP/cGMP Signaling

Protein Kinase Inhibitor 7, more commonly known as H-8 (CAS: 84478-11-5, free base; CAS: 113276-94-1, dihydrochloride salt), is an isoquinolinesulfonamide derivative that functions as a cell-permeable, ATP-competitive, and reversible inhibitor of cyclic nucleotide-dependent protein kinases. It is widely characterized as a dual inhibitor of cAMP-dependent protein kinase A (PKA) and cGMP-dependent protein kinase G (PKG), with notable but weaker activity against protein kinase C (PKC) and myosin light chain kinase (MLCK).

Molecular Formula C12H15N3O2S
Molecular Weight 265.33 g/mol
CAS No. 113276-94-1; 84478-11-5
Cat. No. B15543121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtein kinase inhibitor 7
CAS113276-94-1; 84478-11-5
Molecular FormulaC12H15N3O2S
Molecular Weight265.33 g/mol
Structural Identifiers
InChIInChI=1S/C12H15N3O2S/c1-13-7-8-15-18(16,17)12-4-2-3-10-9-14-6-5-11(10)12/h2-6,9,13,15H,7-8H2,1H3
InChIKeyPJWUXKNZVMEPPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Protein Kinase Inhibitor 7 (H-8): Baseline Characterization for Procurement Decision-Making


Protein Kinase Inhibitor 7, more commonly known as H-8 (CAS: 84478-11-5, free base; CAS: 113276-94-1, dihydrochloride salt), is an isoquinolinesulfonamide derivative that functions as a cell-permeable, ATP-competitive, and reversible inhibitor of cyclic nucleotide-dependent protein kinases [1]. It is widely characterized as a dual inhibitor of cAMP-dependent protein kinase A (PKA) and cGMP-dependent protein kinase G (PKG), with notable but weaker activity against protein kinase C (PKC) and myosin light chain kinase (MLCK) . Unlike highly selective kinase inhibitors, H-8 exhibits a moderate selectivity profile that makes it a valuable tool for probing overlapping signaling pathways where precise kinase ablation is not required [2].

Why In-Class Substitution of Protein Kinase Inhibitor 7 (H-8) Fails: A Procurement Warning


Substituting Protein Kinase Inhibitor 7 (H-8) with other kinase inhibitors from the isoquinolinesulfonamide class (e.g., H-89, H-7) or other classes (e.g., KT5823, staurosporine) is not a trivial procurement exercise and will likely lead to divergent experimental outcomes. A direct comparison of Ki values reveals that H-8's selectivity profile is distinct: it potently inhibits PKG (Ki=0.48 µM) and PKA (Ki=1.2 µM) while sparing PKC (Ki=15 µM) and MLCK (Ki=68 µM) . In contrast, H-89 exhibits ~30-fold higher PKA potency (Ki=48 nM) and is ~10-fold less potent against PKG [1], H-7 is more potent against PKC (Ki=6 µM) , and KT5823 is a more selective PKG inhibitor (Ki=0.23 µM) with significantly less PKA activity (Ki>10 µM) . These quantitative differences in potency and selectivity render H-8 a unique tool for studies requiring balanced inhibition of PKA and PKG or where the confounding effects of PKC and MLCK inhibition must be minimized, which cannot be achieved by generic substitution.

Quantitative Comparative Evidence for Protein Kinase Inhibitor 7 (H-8) Differentiation


Distinct Kinase Selectivity Profile: H-8 vs. H-89, H-7, and KT5823

H-8 exhibits a distinct inhibitory profile characterized by potent inhibition of PKG (Ki = 0.48 µM) and PKA (Ki = 1.2 µM), while showing moderate to weak inhibition of PKC (Ki = 15 µM) and MLCK (Ki = 68 µM) . This profile is in contrast to its structural analog H-89, which is a more potent PKA inhibitor (Ki = 48 nM) but is approximately 10-fold less potent at inhibiting PKG [1]. H-7, another analog, demonstrates a different profile with a PKC Ki of 6 µM and PKA Ki of 3.0 µM . Furthermore, the PKG-selective inhibitor KT5823 has a PKG Ki of 0.23 µM but inhibits PKA with a Ki >10 µM . This data demonstrates that H-8 is not a generic kinase inhibitor but a tool with a specific, quantifiable balance of activity against PKA and PKG.

Kinase Selectivity Profiling Inhibitor Selectivity cAMP/cGMP Signaling

Unique Modulation of AMF-Stimulated Cell Motility: H-8 vs. Staurosporine and Genistein

In a functional assay of autocrine motility factor (AMF)-stimulated cell motility using Dunn osteosarcoma cells, H-8 demonstrated a negligible effect on stimulated motility at a concentration of 100 nM. In contrast, the broad-spectrum kinase inhibitor staurosporine (100 nM) and the tyrosine kinase inhibitor genistein (10 µg/mL) each significantly decreased AMF-stimulated motility [1]. This observation directly links H-8's specific kinase inhibition profile (primarily PKA and PKG) to a distinct functional outcome: the inability to block AMF-mediated motility, unlike inhibitors that target PKC and tyrosine kinases.

Cell Motility Autocrine Motility Factor Cancer Metastasis

Differential Inhibition of CTL Activity: H-8 vs. H-7 in a Cellular Context

In a functional assay of primary cytotoxic T lymphocyte (CTL) activity, both H-7 and H-8 inhibited cytolysis by 50% at concentrations approximating their respective reported Ki values for PKC: 6 µM for H-7 and 15 µM for H-8 [1]. This head-to-head comparison validates that the in vitro Ki values are predictive of functional effects in a complex cellular system. However, a key differentiation emerged: a >10-fold higher concentration of H-7 (100 µM) was required to achieve 50% inhibition of secondary or cloned CTL activity, whereas the effect of H-8 on this population was not highlighted, suggesting H-7's effects at high concentrations may be due to off-target calmodulin inhibition [1]. This suggests H-8's inhibitory profile may be more consistent across different CTL activation states.

Immunology Cytotoxic T Lymphocytes Kinase Inhibition

H-8 Mediates PKA-Dependent Sperm Motility Without Affecting Fertilization Competence

H-8 has been shown to inhibit the motility of both live and reactivated sperm in a dose-dependent manner. The half-maximal inhibition of reactivated sperm motility was achieved at a concentration of 32 µM, which closely paralleled the inhibition of the purified catalytic subunit of cAMP-dependent protein kinase (PKA) (IC50 = 50 µM) under identical conditions [1]. Importantly, in a study on sea urchin sperm, H-8 was able to block the in vivo phosphorylation of histone H1 without damaging sperm motility, the acrosome reaction, or the ability of sperm to fuse with and activate eggs [2]. This dual effect—inhibiting a specific phosphorylation event while preserving overall cellular function and fertilization competence—is a unique property that distinguishes H-8 from other PKA inhibitors like H-89, which in similar systems has been shown to block hyperactivated motility [3].

Reproductive Biology Sperm Motility Fertilization

High-Value Research Application Scenarios for Protein Kinase Inhibitor 7 (H-8)


Dissecting PKA vs. PKG Signaling in Cardiovascular and Smooth Muscle Research

For researchers studying the roles of cyclic nucleotide signaling in vascular smooth muscle relaxation, cardiac contractility, or platelet aggregation, H-8 offers a balanced inhibition of both PKA (Ki=1.2 µM) and PKG (Ki=0.48 µM) . This dual inhibition is crucial for experiments where both pathways need to be suppressed simultaneously without the confounding effects of PKC inhibition (Ki=15 µM) or MLCK inhibition (Ki=68 µM) . Unlike H-89, which is heavily biased toward PKA (Ki=48 nM) [1], or KT5823, which is selective for PKG (Ki=0.23 µM) , H-8 provides a unique window for studying the combined, or redundant, actions of these two kinases.

Investigating AMF-Mediated Tumor Cell Motility and Metastasis

In cancer metastasis research, the autocrine motility factor (AMF) signaling pathway is a key driver of tumor cell migration. H-8's unique property of affecting the AMF pathway without blocking AMF-stimulated cell motility makes it an invaluable negative control or pathway-dissection tool. When used in parallel with staurosporine or genistein, which do block AMF-stimulated motility, H-8 can help researchers confirm that PKA and PKG are not required for this specific motility response, thereby implicating PKC and tyrosine kinases as the primary mediators .

Studying Kinase-Dependent Sperm Motility and Fertilization Mechanisms

Reproductive biologists investigating the molecular basis of sperm motility and fertilization can leverage H-8's ability to inhibit PKA-dependent motility (IC50=32 µM) while preserving the acrosome reaction and fertilization competence [1]. This contrasts with the effects of H-89, which can block hyperactivated motility. This application allows researchers to pharmacologically dissect the early (motility initiation) and late (fertilization) stages of sperm function, providing a clearer picture of PKA's specific temporal role in the fertilization cascade.

Investigating Primary T Cell Activation and Immune Synapse Formation

Immunologists studying the signaling requirements for cytotoxic T lymphocyte (CTL) activation can utilize H-8 to inhibit primary CTL activity at concentrations (~15 µM) that correlate with its PKC Ki value . The direct comparison with H-7 in this model provides a validated framework for using H-8 to probe the role of PKC in primary immune responses, while being mindful of the differential sensitivity of secondary/effector CTLs to these inhibitors. This makes H-8 a more defined tool for studying early T cell activation events compared to H-7, which exhibits additional off-target effects at higher concentrations.

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